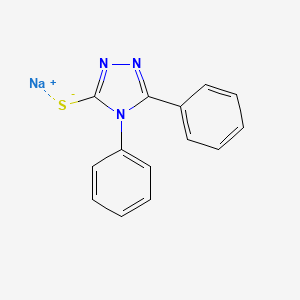
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione is a versatile organic compound recognized for its unique structure and reactivity. This compound is part of the cyclohexane-1,3-dione family, which is known for its applications in various chemical syntheses and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with ethyl formate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with ethyl formate to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
化学反応の分析
Types of Reactions
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation.
類似化合物との比較
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share a similar ethoxymethylidene group and exhibit comparable reactivity.
Diethyl 2-ethoxymethylidenemalonate: This compound is structurally related and participates in similar synthetic reactions.
Ethyl 2-ethoxymethylidenecyanoacetate: Another related compound with similar chemical properties.
Uniqueness
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione is unique due to its specific cyclohexane-1,3-dione core, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(ethoxymethylidene)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-3-13-6-8-9(11)4-7(2)5-10(8)12/h6-7H,3-5H2,1-2H3 |
InChIキー |
DCSNKQAEFMFACC-UHFFFAOYSA-N |
正規SMILES |
CCOC=C1C(=O)CC(CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
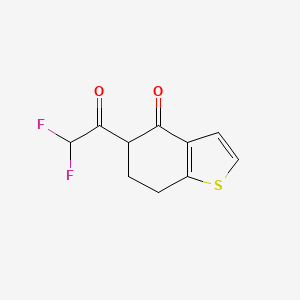
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)

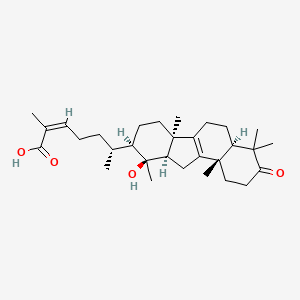
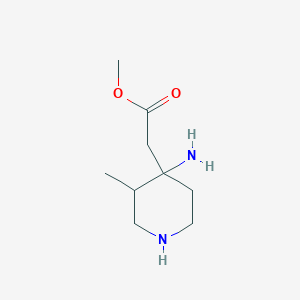
amine](/img/structure/B13067318.png)

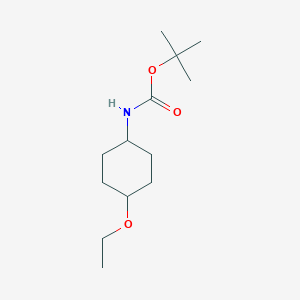
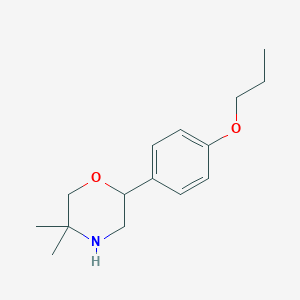


![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
